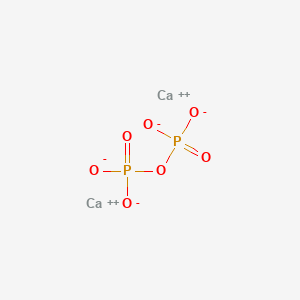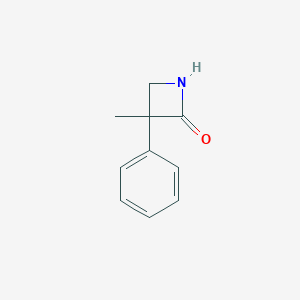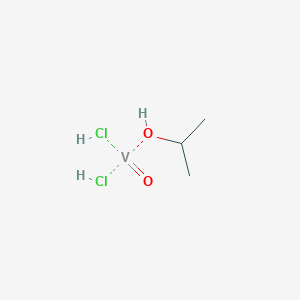
カルバマゼピン-D10
概要
説明
カルバマゼピン-d10: は、抗けいれん薬および気分安定剤であるカルバマゼピンの重水素化形態です。重水素原子はカルバマゼピン分子中の水素原子を置き換えており、カルバマゼピンの定量のための質量分析における内部標準として有用です。 この化合物は主に科学研究においてカルバマゼピンの薬物動態と代謝経路を研究するために使用されます .
科学的研究の応用
Carbamazepine-d10 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of carbamazepine in biological samples.
Clinical Toxicology: Used in therapeutic drug monitoring to ensure proper dosing and avoid toxicity.
Environmental Studies: Used to trace the presence and fate of carbamazepine in environmental samples such as water and soil
作用機序
カルバマゼピン-d10の作用機序は、カルバマゼピンと同様です。主に、電位依存性ナトリウムチャネルを阻害することによって作用し、脳内の異常な電気的活動の伝播を抑制します。この作用は、てんかんや双極性障害の患者における発作を制御し、気分を安定させるのに役立ちます。 This compound中の重水素原子は、薬理作用を大幅に変化させませんが、研究における追跡と定量に役立ちます .
生化学分析
Biochemical Properties
Carbamazepine-D10, like its parent compound Carbamazepine, interacts with various enzymes and proteins. It has been found to induce significant changes in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . The interactions of Carbamazepine-D10 with these biomolecules can lead to alterations in enzymatic and non-enzymatic biomarkers of oxidative defense, toxicant biotransformation, and organ and tissue damage .
Cellular Effects
Carbamazepine-D10 can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress and damage to liver tissues in non-target freshwater organisms .
Molecular Mechanism
At the molecular level, Carbamazepine-D10 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of various enzymes and proteins, impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine-D10 can change over time. Studies have shown that it can induce a significant change in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . This suggests that Carbamazepine-D10 may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Carbamazepine-D10 can vary with different dosages in animal models. For instance, it has been found to reduce the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures .
Metabolic Pathways
Carbamazepine-D10 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
準備方法
合成経路および反応条件: カルバマゼピン-d10の合成には、カルバマゼピン分子への重水素原子の組み込みが含まれます。これは、重水素化水(D2O)や重水素化溶媒などの重水素源の存在下での水素原子の重水素との交換を含むさまざまな方法によって達成できます。
重水素交換反応: この方法は、重水素源の存在下で水素原子を重水素と交換することを伴います。
重水素化試薬: カルバマゼピンの合成に重水素化試薬を使用すると、最終生成物に重水素原子を導入することもできます。
工業生産方法: this compoundの工業生産には、通常、高純度と収率を確保するために制御された条件下での大規模な重水素交換反応が含まれます。このプロセスには以下が含まれる場合があります。
触媒重水素化: 水素を重水素と交換することを促進するために触媒を使用します。
化学反応の分析
反応の種類: カルバマゼピン-d10は、カルバマゼピンと同様に、さまざまな化学反応を起こします。
酸化: this compoundは、主要な代謝産物であるカルバマゼピン-10,11-エポキシドを形成するために酸化される可能性があります。
還元: 還元反応は、this compoundを元の化合物に戻すことができます。
置換: 置換反応は、芳香環またはアミド基で発生する可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)など。
還元剤: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)など。
置換試薬: ハロゲンや求核剤など、酸性または塩基性条件下。
主な製品:
カルバマゼピン-10,11-エポキシド: 酸化によって形成されます。
還元カルバマゼピン: 還元反応によって形成されます。
置換誘導体: 置換反応によって形成されます
科学研究への応用
This compoundは、さまざまな用途で科学研究で広く使用されています。
薬物動態研究: 質量分析における内部標準として使用され、カルバマゼピンの吸収、分布、代謝、排泄を研究します。
代謝経路分析: 生物学的サンプル中のカルバマゼピンの代謝産物を特定および定量するのに役立ちます。
臨床毒性学: 治療薬モニタリングに使用され、適切な投与量を確保し、毒性を回避します。
類似化合物との比較
カルバマゼピン-d10は、以下のような他の類似化合物と比較されます。
オクスカルバゼピン: 構造的に関連する抗けいれん薬で、作用機序は似ていますが、代謝経路は異なります。
エスリカルバゼピン酢酸塩: ナトリウムチャネルの不活性化状態に対する選択性が高く、副作用が少なくなる可能性のある別の関連化合物。
ガバペンチン: 作用機序が異なり、主にカルシウムチャネルに影響を与える抗けいれん薬。
ユニークさ: this compoundのユニークさは、重水素標識にあるため、薬物動態および代謝研究における正確な定量と追跡のための貴重なツールとなっています。 この特性は、重水素化されていない対応物にはありません .
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497060 | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132183-78-9 | |
| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132183-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

